

Application Notes and Protocols for In Vitro Susceptibility Testing of Pralurbactam Combinations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pralurbactam**

Cat. No.: **B12395831**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro susceptibility testing of **Pralurbactam** in combination with β -lactam antibiotics, primarily meropenem. The methodologies are based on established antimicrobial susceptibility testing (AST) standards and findings from recent studies on this novel β -lactamase inhibitor.

Introduction to Pralurbactam

Pralurbactam (formerly known as FL058) is a novel diazabicyclooctane (DBO) β -lactamase inhibitor.^{[1][2][3][4]} It exhibits a structure and activity profile similar to avibactam, providing potent inhibition of Class A, Class C, and some Class D β -lactamases.^{[1][2][3][4]} Current research indicates that **Pralurbactam** is being developed in combination with meropenem to combat infections caused by carbapenem-resistant Enterobacteriales (CRE) and other multidrug-resistant Gram-negative bacteria. In vitro studies have demonstrated that **Pralurbactam** can restore the activity of meropenem against strains producing KPC and OXA-48 carbapenemases.^{[1][5]}

Key Experimental Protocols

Accurate and reproducible in vitro susceptibility testing is critical for determining the potential clinical utility of **Pralurbactam** combinations and for establishing breakpoints for clinical

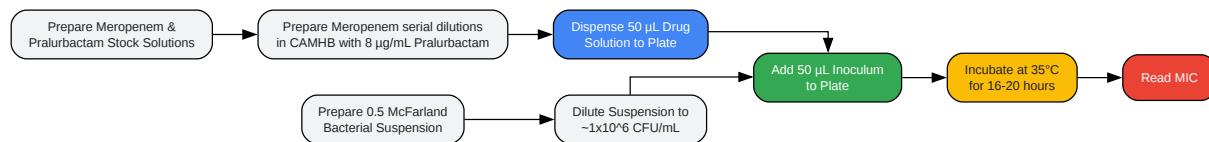
laboratories. The following sections detail the recommended protocols for broth microdilution, disk diffusion, and time-kill assays.

Broth Microdilution Method

The broth microdilution (BMD) method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. For β -lactam/ β -lactamase inhibitor combinations, a fixed concentration of the inhibitor is typically used. For **Pralurbactam**-meropenem, a fixed concentration of 4 μ g/mL of **Pralurbactam** is recommended based on current research.[\[1\]](#)[\[2\]](#)[\[5\]](#)

Objective: To determine the MIC of meropenem in combination with a fixed concentration of **Pralurbactam**.

Materials:


- **Pralurbactam** analytical powder
- Meropenem analytical powder
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland
- Sterile diluents (e.g., sterile water, 0.9% saline)
- Incubator (35°C \pm 2°C)
- Microplate reader or manual reading mirror

Protocol:

- Preparation of Antimicrobial Stock Solutions:
 - Prepare a stock solution of meropenem (e.g., 1280 μ g/mL) in a suitable solvent.
 - Prepare a stock solution of **Pralurbactam** (e.g., 400 μ g/mL) in sterile water.

- Preparation of Working Solutions in CAMHB:
 - Prepare a working solution of **Pralurbactam** in CAMHB at twice the final desired fixed concentration (i.e., 8 µg/mL).
 - Prepare a series of 2-fold serial dilutions of meropenem in the CAMHB containing 8 µg/mL of **Pralurbactam**. The final concentrations of meropenem will be halved upon addition of the bacterial inoculum.
- Inoculum Preparation:
 - From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
 - Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5×10^5 CFU/mL in the microtiter plate wells.
- Plate Inoculation:
 - Dispense 50 µL of the appropriate meropenem/**Pralurbactam** working solution into each well of the 96-well plate.
 - Add 50 µL of the diluted bacterial inoculum to each well.
 - Include a growth control well (CAMHB with inoculum, no drug) and a sterility control well (CAMHB only).
- Incubation:
 - Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Reading the MIC:
 - The MIC is the lowest concentration of meropenem (in the presence of 4 µg/mL **Pralurbactam**) that completely inhibits visible growth of the organism.

Workflow for Broth Microdilution of **Pralurbactam** Combinations

[Click to download full resolution via product page](#)

Caption: Workflow for determining the MIC of Meropenem-**Pralurbactam**.

Disk Diffusion Method

While specific CLSI or EUCAST guidelines for **Pralurbactam**-meropenem disk diffusion are not yet established, a provisional method can be adapted from existing protocols for other β -lactam/ β -lactamase inhibitor combinations.

Objective: To determine the susceptibility of a bacterial isolate to **Pralurbactam**-meropenem using the disk diffusion method.

Materials:

- Mueller-Hinton Agar (MHA) plates
- Meropenem/**Pralurbactam** disks (e.g., 10 µg meropenem / 20 µg **Pralurbactam** - provisional)
- Bacterial inoculum standardized to 0.5 McFarland
- Sterile swabs
- Incubator (35°C \pm 2°C)
- Ruler or caliper

Protocol:

- Inoculum Preparation:
 - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the BMD method.
- Plate Inoculation:
 - Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
 - Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.
- Disk Application:
 - Allow the plate to dry for 3-5 minutes.
 - Aseptically apply the meropenem/**Pralurbactam** disk to the surface of the agar.
 - Gently press the disk to ensure complete contact with the agar surface.
- Incubation:
 - Invert the plates and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Measuring Zones of Inhibition:
 - Measure the diameter of the zone of complete growth inhibition in millimeters.
 - Interpret the results based on established breakpoints once they become available.

Workflow for Disk Diffusion of **Pralurbactam** Combinations

[Click to download full resolution via product page](#)

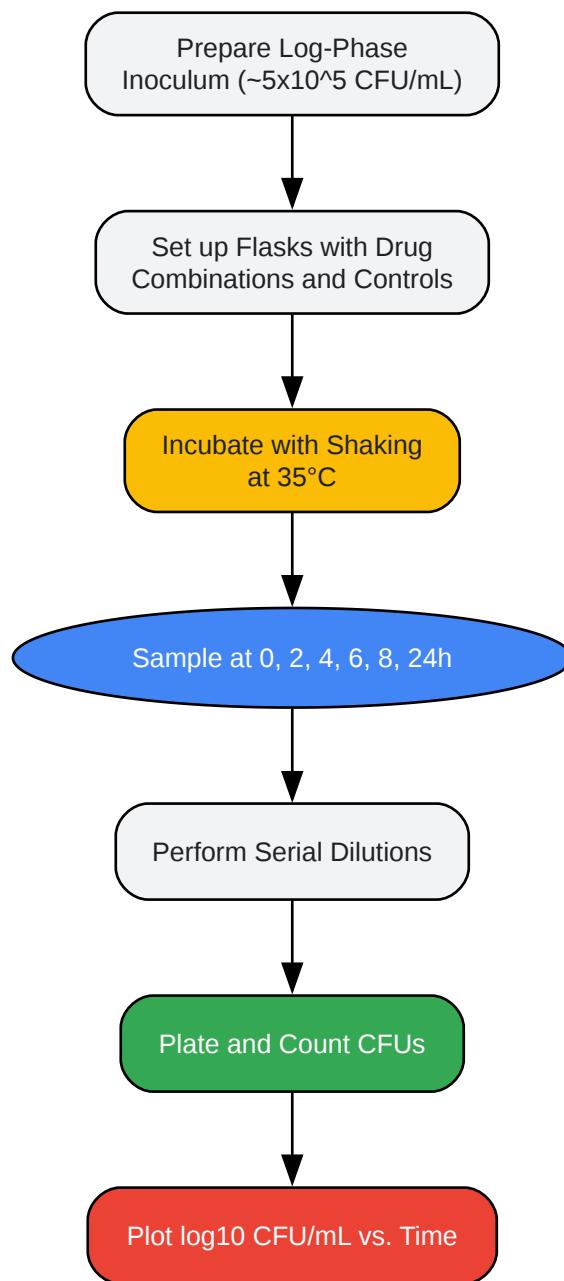
Caption: Workflow for **Pralurbactam** combination disk diffusion testing.

Time-Kill Analysis

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Objective: To assess the rate and extent of bacterial killing by **Pralurbactam**-meropenem at various concentrations.

Materials:


- **Pralurbactam** and Meropenem stock solutions
- CAMHB
- Log-phase bacterial culture
- Shaking incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Spectrophotometer
- Sterile tubes and pipettes
- Agar plates for colony counting

Protocol:

- Inoculum Preparation:
 - Grow the test organism in CAMHB to the early-to-mid logarithmic phase of growth.
 - Dilute the culture to a starting inoculum of approximately 5×10^5 CFU/mL in flasks containing pre-warmed CAMHB with the desired concentrations of meropenem and **Pralurbactam** (at a fixed concentration of 4 $\mu\text{g/mL}$).
- Experimental Setup:

- Include a growth control (no antibiotic) and tubes with meropenem alone and **Pralurbactam** alone.
- Test various concentrations of meropenem (e.g., 0.5x, 1x, 2x, 4x the MIC) with a fixed concentration of **Pralurbactam** (4 µg/mL).
- Incubation and Sampling:
 - Incubate the flasks at 35°C ± 2°C with constant agitation.
 - At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
- Viable Cell Counting:
 - Perform serial dilutions of the collected aliquots in sterile saline.
 - Plate the dilutions onto appropriate agar plates.
 - Incubate the plates overnight and count the number of colonies (CFU/mL).
- Data Analysis:
 - Plot the \log_{10} CFU/mL versus time for each concentration.
 - Synergy is often defined as a ≥ 2 - \log_{10} decrease in CFU/mL between the combination and its most active single agent at 24 hours.
 - Bactericidal activity is typically defined as a ≥ 3 - \log_{10} reduction in CFU/mL from the initial inoculum at 24 hours.

Workflow for Time-Kill Analysis of **Pralurbactam** Combinations

[Click to download full resolution via product page](#)

Caption: Workflow for time-kill analysis of **Pralurbactam** combinations.

Data Presentation

The following tables summarize the in vitro activity of meropenem in combination with a fixed concentration of 4 µg/mL **Pralurbactam** against various carbapenemase-producing Enterobacterales.

Table 1: In Vitro Activity of Meropenem-**Pralurbactam** against KPC-producing Enterobacteriales

Organism	Meropenem MIC (µg/mL)	Meropenem/Pralurbactam (4 µg/mL) MIC (µg/mL)
Klebsiella pneumoniae	≥8	≤0.25
Escherichia coli	≥8	≤0.25
Susceptibility	0%	100%

(Data adapted from Feng Yang, et al. Eur J Clin Microbiol Infect Dis. 2025)[6]

Table 2: In Vitro Activity of Meropenem-**Pralurbactam** against NDM-producing Enterobacteriales

Organism	Meropenem/Pralurbactam (4 µg/mL) MIC ₅₀ (µg/mL)	Meropenem/Pralurbactam (4 µg/mL) MIC ₉₀ (µg/mL)
Klebsiella pneumoniae	0.25	4
Escherichia coli	Not Reported	0.5

(Data adapted from Huang et al. and Feng Yang et al. [1][2][5])

Table 3: In Vitro Pharmacodynamic Targets for Meropenem-**Pralurbactam** against KPC/OXA-producing Enterobacteriales

Endpoint	%fT > MIC (Meropenem)	%fT > 1 mg/L (Pralurbactam)
Bacteriostatic Effect	74	40
1-log ₁₀ Kill	83	48
2-log ₁₀ Kill	99	64

(Data from an in vitro infection model, Huang et al. 2024)[1]

Quality Control

Standard ATCC quality control strains should be tested in parallel with clinical isolates. While specific QC ranges for **Pralurbactam** combinations are yet to be published by regulatory bodies, it is recommended to test strains such as *E. coli* ATCC 25922 and *P. aeruginosa* ATCC 27853 to ensure the reagents and procedures are performing correctly. Laboratories should establish their own internal QC ranges based on consistent testing results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | In vitro pharmacokinetics/pharmacodynamics of FL058 (a novel beta-lactamase inhibitor) combined with meropenem against carbapenemase-producing Enterobacteriales [frontiersin.org]
- 2. In vitro pharmacokinetics/pharmacodynamics of FL058 (a novel beta-lactamase inhibitor) combined with meropenem against carbapenemase-producing Enterobacteriales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacokinetic/pharma-codynamic study of pralurbactam (FL058) combined with meropenem in a neutropenic murine thigh infection model [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]

- 5. Pharmacokinetic/pharma-codynamic study of pralurbactam (FL058) combined with meropenem in a neutropenic murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of the novel β -lactamase inhibitor FL058 combined with meropenem against KPC- or NDM-producing enterobacteriales and *Pseudomonas aeruginosa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Susceptibility Testing of Pralurbactam Combinations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12395831#in-vitro-susceptibility-testing-methods-for-pralurbactam-combinations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com